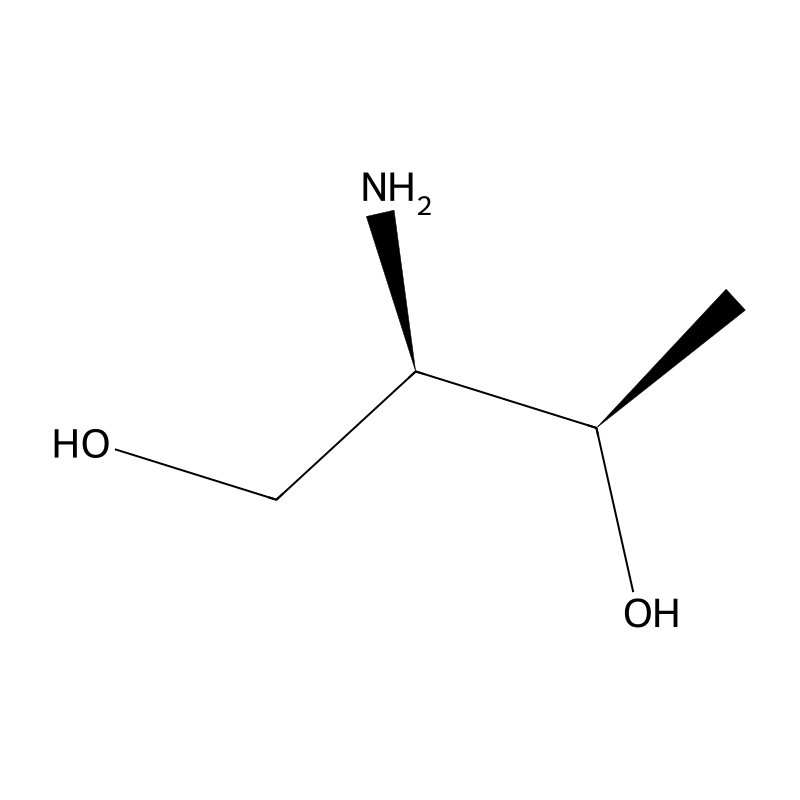

L-Threoninol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Glycine Synthesis:

Studies suggest L-threoninol might play a role in glycine production. L-threonine can be converted to L-threoninol by threonine dehydrogenase, and further metabolized to glycine. This pathway might be relevant in the central nervous system, where glycine acts as an inhibitory neurotransmitter. However, more research is needed to understand the exact role of L-threoninol in this process [].

Investigations in C. elegans:

Research using the roundworm C. elegans has shown that L-threoninol levels increase with dietary restriction, a calorie-reduction regimen known to promote lifespan. This suggests a potential link between L-threoninol and longevity, but the mechanisms are not fully elucidated. Further studies are required to determine if similar effects translate to mammals [].

Other Potential Applications:

Preliminary research suggests L-threoninol might have other biological effects, including:

L-Threoninol is a chemical compound that serves as a reduction product of L-threonine, an essential amino acid. Its chemical structure is characterized by the presence of a hydroxyl group and an aldehyde functional group, making it a unique member of the threonine family. The molecular formula for L-threoninol is C4H9NO3, with a molar mass of approximately 119.12 g/mol. This compound is noted for its solubility in water and its potential applications in biochemical research and biotechnology .

- Reduction Reactions: L-Threoninol can be synthesized from L-threonine through reduction processes, typically involving reducing agents such as lithium aluminum hydride or sodium borohydride .

- Condensation Reactions: It can undergo condensation with other nucleophiles to form more complex molecules, which is essential in synthetic organic chemistry .

- Ligations: L-Threoninol can be involved in template-directed ligation reactions, where it acts as a nucleic acid analogue, showcasing its utility in the synthesis of nucleic acid structures .

L-Threoninol exhibits biological activity primarily through its role as a nucleic acid analogue. It has been shown to form stable duplex structures and four-way junctions that are non-toxic and non-immunogenic, making them suitable for therapeutic applications . Additionally, it has potential implications in gene therapy and molecular diagnostics due to its stability and ability to interact with biological systems without eliciting an immune response .

The synthesis of L-threoninol can be accomplished through several methods:

- Chemical Reduction: The most common method involves the reduction of L-threonine using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Template-Directed Synthesis: Recent studies have explored the use of template-directed methods to synthesize acyclic L-threoninol nucleic acids, demonstrating high yields and specificity under optimized conditions .

- Enzymatic Methods: Enzymatic pathways utilizing threonine aldolase have been investigated for synthesizing L-threoninol in a more controlled manner, although this approach is less common .

L-Threoninol has several notable applications:

- Nucleic Acid Research: It is utilized in the development of nucleic acid structures for therapeutic purposes, including drug delivery systems and diagnostic tools .

- Biotechnology: Its unique properties make it suitable for use in bioconjugation techniques and the assembly of biomolecular complexes .

- Synthetic Organic Chemistry: L-Threoninol serves as a building block for synthesizing more complex organic compounds through various

Studies on L-threoninol's interactions focus primarily on its compatibility with other biomolecules. It has been shown to form stable complexes with DNA and RNA strands, enhancing the stability of these structures under physiological conditions. Research indicates that L-threoninol's ability to participate in hydrogen bonding and other non-covalent interactions plays a crucial role in its effectiveness as a nucleic acid analogue .

L-Threoninol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| L-Threonine | Amino Acid | Essential amino acid; precursor to glycine and serine |

| Serine | Amino Acid | Hydroxyl group; involved in protein synthesis |

| Acyclic Threoninol | Nucleic Acid Analogue | Non-toxic; stable four-way junctions |

| D-Threoninol | Stereoisomer | Different stereochemistry; less biologically active |

L-Threoninol's uniqueness lies in its dual role as both a biochemical building block and a synthetic compound capable of forming stable nucleic acid-like structures, which sets it apart from traditional amino acids like L-threonine and serine.

L-Threoninol, systematically named (2R,3R)-2-amino-1,3-butanediol, is characterized by its chiral centers and hydroxyl-rich structure. Key properties include:

The compound’s optical activity and amphiphilic nature enable its interaction with biomolecules, while its low melting point facilitates handling in solution-phase reactions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant